N1-(4-methylbenzyl)-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide
Description
N1-(4-methylbenzyl)-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide is an oxalamide derivative characterized by a 4-methylbenzyl group at the N1 position and a morpholino-thiophene-propan-2-yl moiety at the N2 position. The morpholino group enhances solubility and bioavailability, while the thiophene moiety may contribute to unique electronic interactions with biological targets .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-15-5-7-17(8-6-15)14-22-20(25)21(26)23-16(2)19(18-4-3-13-28-18)24-9-11-27-12-10-24/h3-8,13,16,19H,9-12,14H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRQGJOTYOVKQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC(C)C(C2=CC=CS2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-methylbenzyl)-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, and biological evaluations based on diverse research findings.
Chemical Structure and Synthesis
The compound's structure can be described as follows:
- Chemical Formula : C₁₈H₂₃N₃O₂S
- IUPAC Name : this compound
The synthesis of this oxalamide typically involves multi-step reactions, including the formation of intermediates from readily available starting materials. The following steps outline a general synthetic route:
- Formation of the Thiophene Intermediate : The thiophene moiety is synthesized through standard heterocyclic chemistry methods.
- Introduction of the Morpholino Group : Morpholine is reacted with the thiophene derivative to form a morpholino-thiophene intermediate.
- Coupling Reaction : The final step involves coupling the morpholino-thiophene intermediate with a 4-methylbenzyl group in the presence of oxalyl chloride to yield the desired oxalamide.
The biological activity of this compound has been investigated in various studies, revealing several potential mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially modulating their activity and leading to therapeutic effects.
- Cell Proliferation Modulation : Research indicates that this compound can influence cell proliferation rates in cancer cell lines, suggesting potential applications in oncology.
Case Studies and Research Findings
-
Anticancer Activity :
Cell Line IC50 (µM) Mechanism of Action MCF-7 5.6 Topoisomerase I inhibition MDA-MB-468 6.3 Induction of apoptosis - Anti-inflammatory Properties :
- Molecular Docking Studies :
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Antiviral Oxalamide Derivatives ()
Compounds 13–15 from share the oxalamide core but differ in substituents:
- N1-(4-chlorophenyl)-N2-(pyrrolidin-2-yl/5-(2-hydroxyethyl)thiazol-2-yl)oxalamides (14, 15) : These compounds exhibit moderate yields (39–53%) and high HPLC purity (93–95%). Their antiviral activity is linked to thiazole and pyrrolidine groups, which may engage in hydrogen bonding or hydrophobic interactions with viral targets.
- The morpholino group (vs. pyrrolidine in 14–15) may improve metabolic stability due to reduced susceptibility to oxidative metabolism .
Table 1: Key Parameters of Antiviral Oxalamides
Cytochrome P450 4F11 Inhibitors ()
Compounds 117–118 and 16–18 feature hydroxyphenyl or methoxyphenethyl groups. For example:
- N1-(4-Chlorophenyl)-N2-(1-(4-hydroxyphenyl)propan-2-yl)oxalamide (118): Synthesized in 23% yield, this compound highlights the role of phenolic groups in modulating enzyme inhibition.
- Comparison : The target compound lacks a hydroxyl group but incorporates a thiophene ring, which may reduce polarity compared to 118 . This could influence membrane permeability and target engagement .
Umami Flavor Compounds ()
- N1-(2,4-dimethoxybenzyl)-N2-(pyridin-2-ylethyl)oxalamide (S336): A commercially approved flavoring agent (FEMA 4233) with a NOEL of 100 mg/kg/day in rodents. Its dimethoxybenzyl and pyridyl groups are critical for umami receptor (TAS1R1/TAS1R3) activation .
- Comparison: The target compound’s 4-methylbenzyl group (vs. 2,4-dimethoxybenzyl in S336) and thiophene (vs. pyridine) may reduce affinity for taste receptors but introduce novel aromatic interactions.
Morpholino-Containing Analogs ()
- Chlorine may enhance lipophilicity but could increase toxicity risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
